2,5-Hexanedione

Catalog No.
S583086
CAS No.
110-13-4
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Hexanedione

CAS Number

110-13-4

Product Name

2,5-Hexanedione

IUPAC Name

hexane-2,5-dione

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3

InChI Key

OJVAMHKKJGICOG-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)C

solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)

Synonyms

1,2-diacetylethane, 2,5-diketohexane, 2,5-dioxohexane, 2,5-hexanedione, acetone, acetonyl, acetonyl acetone, acetonylacetone, alpha, beta-diacetylethane, diacetonyl, hexanedione, 2,5-, NSC-7621

Canonical SMILES

CC(=O)CCC(=O)C

The exact mass of the compound Acetonylacetone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7621. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Hexanones - Supplementary Records. It belongs to the ontological category of methyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

2,5-Hexanedione is a symmetrical aliphatic gamma-diketone (1,4-diketone) characterized by its moderate volatility (boiling point 191 °C) and complete miscibility with water and common organic solvents . As a bifunctional electrophile, its defining chemical feature is the precise ethylene bridge separating its two carbonyl groups, which dictates its specific reactivity profile. In industrial and laboratory procurement, 2,5-hexanedione is primarily sourced as the definitive precursor for the Paal-Knorr synthesis of 2,5-dimethylpyrroles, as a highly stable protecting group reagent for primary amines, and as the standardized active metabolite for modeling aliphatic solvent-induced axonopathy[1]. Its liquid state at room temperature and low vapor pressure (0.43 mmHg at 20 °C) make it significantly easier and safer to handle during benchtop and scaled-up reactions compared to lighter, highly volatile diketones .

Substituting 2,5-hexanedione with other common diketones, such as 2,4-pentanedione (a beta-diketone) or 2,3-butanedione (an alpha-diketone), fundamentally alters the reaction pathways and causes complete failure in its primary applications [1]. In heterocyclic synthesis, the 1,4-dicarbonyl spacing of 2,5-hexanedione is strictly required to undergo double condensation with primary amines to form five-membered pyrrole rings; beta-diketones instead form pyrazoles or coordinate with metals, while alpha-diketones form pyrazines [2]. In neurotoxicology, substituting 2,5-hexanedione with its parent compound, n-hexane, introduces severe pharmacokinetic variability due to reliance on hepatic CYP450 metabolism, while analogs like 3-acetyl-2,5-hexanedione fail to induce the requisite autoxidative protein cross-linking necessary for accurate neuropathy modeling [3]. Therefore, procurement must strictly specify the 1,4-diketone isomer to ensure pyrrole cyclization and reproducible biological adduction.

Absolute Regioselectivity in Paal-Knorr Pyrrole Synthesis

The synthesis of 2,5-dimethylpyrroles strictly requires a 1,4-diketone precursor. When reacted with primary amines, 2,5-hexanedione routinely achieves >90-95% yields of the target pyrrole under mild, solvent-free, or aqueous conditions [1]. In contrast, attempting this cyclization with the widely available 2,4-pentanedione (a 1,3-diketone) yields 0% pyrrole, instead forming enamines or pyrazoles due to the incompatible carbon spacing [2].

Evidence DimensionPyrrole formation yield and structural compatibility
Target Compound Data2,5-Hexanedione: >90% yield of 2,5-dimethylpyrroles
Comparator Or Baseline2,4-Pentanedione (1,3-diketone): 0% pyrrole yield (forms enamines/pyrazoles)
Quantified DifferenceAbsolute structural requirement; 1,4-spacing is mandatory for 5-membered nitrogen heterocycle formation.
ConditionsCondensation with primary amines under standard or microwave-assisted Paal-Knorr conditions.

Buyers procuring precursors for pyrrole-based pharmaceuticals or porphyrins must select 2,5-hexanedione, as beta-diketone substitutes are chemically incapable of forming the required ring system.

Orthogonal Stability as a Primary Amine Protecting Group

In complex multi-step syntheses, primary amines protected as 2,5-dimethylpyrroles (via reaction with 2,5-hexanedione) exhibit complete stability against strong organometallic bases such as butyl lithium (BuLi) and lithium diisopropylamide (LDA)[1]. Standard monocarbamate protecting groups like Boc or Cbz possess an acidic N-H proton that undergoes unwanted deprotonation and nucleophilic addition under these harsh basic conditions. The 2,5-dimethylpyrrole group can subsequently be orthogonally deprotected using hydroxylamine hydrochloride or TFA/water, leaving acid-stable or base-stable groups intact [2].

Evidence DimensionStability against strong bases (BuLi, LDA)
Target Compound Data2,5-Hexanedione-derived pyrrole: 100% stable, no deprotonation
Comparator Or BaselineBoc/Cbz monocarbamates: Susceptible to deprotonation and nucleophilic attack
Quantified DifferenceProvides complete protection of both amine protons, enabling reactions with strong nucleophiles where standard carbamates fail.
ConditionsMulti-step organic synthesis utilizing strong organolithium reagents.

Essential for synthetic chemists who need to carry primary amines through harsh, highly basic reaction steps that would destroy conventional Boc or Cbz protecting groups.

Direct Dosing Reliability in in vivo Neuropathy Modeling

2,5-Hexanedione is the ultimate neurotoxic metabolite of n-hexane. In rodent models of axonopathy, direct intraperitoneal administration of 2,5-hexanedione (3 mmol/kg/d) results in highly reproducible axonal cytoskeletal protein adduction (7.8 ± 0.6 nmol/mg) and severe clinical hindlimb weakness (score 3.5/5) [1]. Using the parent compound n-hexane requires much higher doses and introduces significant pharmacokinetic variability due to individual differences in hepatic metabolism. Furthermore, the non-crosslinking analog 3-acetyl-2,5-hexanedione yields negligible weakness (score 1.4/5) and drastically lower neurofilament adduction [1].

Evidence DimensionAxonal cytoskeletal protein adduction and clinical weakness score
Target Compound Data2,5-Hexanedione: 7.8 nmol/mg adduction; 3.5/5 weakness score
Comparator Or Baseline3-Acetyl-2,5-hexanedione: 1.0 nmol/mg adduction; 1.4/5 weakness score
Quantified Difference7.8-fold higher cytoskeletal protein adduction and 2.5-fold higher clinical weakness score.
ConditionsIn vivo rat model, 21-day intraperitoneal administration (3 mmol/kg/d).

Procuring the active metabolite directly allows toxicology researchers to achieve consistent, dose-calibrated neurofilament cross-linking without the confounding variables of whole-body solvent metabolism.

Processability in Green and Aqueous Solvent Systems

Unlike highly lipophilic diketones or higher molecular weight analogs, 2,5-hexanedione possesses a favorable partition coefficient (log Pow: -0.09) and complete miscibility with water . This physical property allows it to be utilized in environmentally benign aqueous Paal-Knorr reactions or solvent-free microwave-assisted syntheses, achieving >90% yields of N-substituted pyrroles without the need for hazardous volatile organic solvents like toluene or dichloromethane [1].

Evidence DimensionAqueous solubility and green solvent compatibility
Target Compound Data2,5-Hexanedione: Fully water-miscible (log Pow -0.09), enables >90% yield in aqueous media
Comparator Or BaselineTraditional Paal-Knorr protocols: Require refluxing in toxic solvents (e.g., toluene) for >24 hours
Quantified DifferenceEliminates VOC solvent requirements while reducing reaction times from >24 hours to minutes under microwave/aqueous conditions.
ConditionsCarbon dioxide-mediated or microwave-assisted Paal-Knorr synthesis.

Industrial buyers scaling up pyrrole production can leverage 2,5-hexanedione to meet green chemistry mandates and reduce hazardous waste disposal costs.

Precursor for Pharmaceutical Pyrrole Scaffolds

Directly follows from its strict 1,4-diketone structure, 2,5-hexanedione is the requisite building block for synthesizing 2,5-dimethylpyrrole cores via the Paal-Knorr condensation. This makes it a mandatory procurement item for the synthesis of pyrrole-containing biologically active molecules, porphyrins, and advanced materials where beta-diketone substitutes would fail [1].

Orthogonal Protection in Complex Peptide and Nucleoside Synthesis

Due to its ability to form 2,5-dimethylpyrrole adducts that are completely stable against strong bases, 2,5-hexanedione is the reagent of choice for masking primary amines. It is specifically procured when synthetic routes involve harsh organometallic reagents (like BuLi or LDA) that would otherwise deprotonate or cleave standard Boc or Cbz protecting groups [2].

Standardized Reagent for Giant Axonal Neuropathy Modeling

As the ultimate cross-linking metabolite of n-hexane, 2,5-hexanedione is procured by neurobiology and toxicology labs to induce consistent, dose-dependent neurofilament adduction in vivo. Direct administration bypasses the metabolic variability of n-hexane exposure, ensuring reproducible animal models of distal axonopathy [3].

Green Chemistry Scale-up of Nitrogen Heterocycles

Leveraging its complete aqueous miscibility, 2,5-hexanedione is selected for industrial processes aiming to eliminate volatile organic solvents. It allows for efficient, high-yield pyrrole synthesis in water or under solvent-free microwave conditions, directly supporting sustainable manufacturing workflows [4].

Physical Description

2,5-hexanedione is a clear colorless to amber liquid with a sweet aromatic odor. (NTP, 1992)

XLogP3

-0.3

Boiling Point

376 °F at 760 mm Hg (NTP, 1992)
194.0 °C

Flash Point

174 °F (NTP, 1992)

Vapor Density

3.94 (NTP, 1992) (Relative to Air)

Density

0.9737 at 68 °F (NTP, 1992)

LogP

-0.27 (LogP)

Melting Point

22.1 °F (NTP, 1992)
-5.5 °C

UNII

C0Z8884J3P

GHS Hazard Statements

Aggregated GHS information provided by 141 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (97.16%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Vapor Pressure

0.43 mm Hg at 68 °F ; 1.6 mm Hg at 77° F (NTP, 1992)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

110-13-4

Wikipedia

Acetonylacetone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

2,5-Hexanedione: ACTIVE

Dates

Last modified: 08-15-2023

2,5-hexanedione induces NLRP3 inflammasome activation and neurotoxicity through NADPH oxidase-dependent pathway

Ruixue Huang, Liyan Hou, Xingyue Zhai, Zhengzheng Ruan, Wei Sun, Dongdong Zhang, Xiulan Zhao, Qingshan Wang
PMID: 33212186   DOI: 10.1016/j.freeradbiomed.2020.11.013

Abstract

Chronic exposure to n-hexane causes sensorimotor neuropathy, which is mediated by 2,5-hexanedione (HD), a toxic metabolite of n-hexane. Activation of the nucleotide-binding and oligomerization domain, leucine-rich repeat, and pyrin domain-containing 3 (NLRP3) inflammasome is involved in multiple neurodegenerative diseases. However, whether the NLRP3 inflammasome contributes to HD-induced neurotoxicity remains unclear. In this study, the effects of HD on NLRP3 inflammasome activation and the underlying mechanisms were determined by using HD-treated rat and cell culture models. Increased NLRP3 expression, caspase-1 activation and interleukin-1β production were observed in both the brain and spinal cord of HD-treated rats. Double-immunofluorescence staining showed that ASC speck formation and caspase-1 expression were mainly localized in microglia. HD-induced activation of the NLRP3 inflammasome was further mirrored in BV2 microglial cells and was associated with NADPH oxidase activation. Interestingly, inhibition of NADPH oxidase by apocynin or specific siRNAs significantly mitigated HD-induced NLRP3 inflammasome activation. Furthermore, apocynin suppressed activation of the MAPK and NF-κB signaling pathways. Blocking activation of p38-MAPK and NF-κB significantly reduced HD-induced capase-1 activation and interleukin-1β maturation, indicating a critical role of NADPH oxidase and downstream MAPK and NF-κB pathways in regulating activation of NLRP3 inflammasome, in HD-treated microglia. Finally, we found that inhibition of microglial NLRP3 inflammasome and NADPH oxidase activation abrogated HD-induced microglial activation and neurodegeneration in both SHSY5Y neuronal cells and primary cortical neuron-glia cultures. Altogether, our findings suggest that NADPH oxidase-dependent activation of microglial NLRP3 inflammasome contributes to HD-induced neurotoxicity, providing novel insight into the mechanisms of this solvent-induced neuropathy.


2,5-Hexanedione influences primordial follicular development in cultured neonatal mouse ovaries by interfering with the PI3K signaling pathway via miR-214-3p

Jingwen Zeng, Yan Sun, Xiaoqin Li, Jianlin Zhu, Wenchang Zhang, Wenmin Lu, Yuyao Weng, Jin Liu
PMID: 33197454   DOI: 10.1016/j.taap.2020.115335

Abstract

The mechanisms by which 2,5-hexanedione (2,5-HD) exposure adversely affects reproduction are unclear. In the present study, whole neonatal mouse ovaries were exposed to 2,5-HD in vitro and then assessed for progesterone levels to determine the effects of this compound on ovary function. Ovarian histomorphological analyses were performed to assess the effects of 2,5-HD on follicular development, and PI3K signaling pathway was evaluated to elucidate the molecular mechanisms of 2,5-HD-mediated toxicity on follicular development. The results showed that after ovarian exposure to 2,5-HD in vitro, the percentage of secondary follicles decreased, while the progesterone levels and the percentage of unhealthy follicles increased, with oocytes identified as the target of damage. The 2,5-HD treatment significantly decreased the of the gene encoding the apoptosis-related protein caspase-8, and PI3K/AKT/FOXO3 pathway signaling was also altered. Furthermore, the effects of 2,5-HD on the gene expression of the PI3K/AKT/FOXO3 and follicular development were blocked by 740Y-P (a PI3K activator), miR-214-3p was abnormally expressed, and luciferase reporter assay results demonstrated that the 3' untranslated region of PI3K was a direct target of miR-214-3p. Overall, the results of the present study indicate that 2,5-HD exposure inhibits follicular development, and the underlying mechanism may involve interference with miR-214-3p-mediated regulation of the PI3K signaling pathway.


Glibenclamide attenuates 2,5-hexanedione-induced neurotoxicity in the spinal cord of rats through mitigation of NLRP3 inflammasome activation, neuroinflammation and oxidative stress

Liyan Hou, Jie Yang, Sheng Li, Ruixue Huang, Dongdong Zhang, Jie Zhao, Qingshan Wang
PMID: 32522579   DOI: 10.1016/j.toxlet.2020.06.002

Abstract

Chronic exposure to n-hexane, a widely used solvent in industry, causes sensorimotor neuropathy, which is mainly mediated by its toxic metabolite, 2,5-hexanedione (HD). However, the mechanisms remain unclear. This study is designed to investigate whether nod-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is involved in HD-induced neurotoxicity. Results showed that HD intoxication significantly elevated NLRP3 expression, caspase-1 activation and interleukin-1β (IL-1β) maturation in the spinal cord of rats, indicating NLRP3 inflammasome activation. Glibenclamide, a sulfonylurea inhibitor of NLRP3 inflammasome, reduced HD-induced NLRP3 inflammasome activation, which was associated with mitigated gasdermin D (GSDMD) cleavage, neurofilament protein L (NF-L) reduction and demyelination as well as axon degeneration in the spinal cord of rats. Subsequently, we found that inhibition of NLRP3 inflammasome by glibenclamide suppressed microglial activation and M1 polarization and simultaneously recovered M2 polarization in HD-intoxicated rats. Furthermore, glibenclamide treatment reduced the contents of malondialdehyde (MDA) as well as elevated glutathione (GSH) levels and total-antioxidative capacity in the spinal cord of HD-intoxicated rats, indicating attenuated oxidative stress. Collectively, our findings suggested that NLRP3 inflammasome activation contributed to HD-induced neurotoxicity by enhancing microglial M1 polarization and oxidative damage. Inhibition of NLRP3 inflammasome by glibenclamide might a potential avenue to combat n-hexane-induced neuropathy.


Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials-Preparation, Characterization and Catalytic Application

Katarzyna Stawicka, Maria Ziolek
PMID: 33066391   DOI: 10.3390/molecules25204689

Abstract

Three different metal oxides (basic MgO, basic-acidic Al
O
and acidic-basic Nb
O
) characterized by comparable surface areas (MgO-130 m
/g; Al
O
-172 m
/g and Nb
O
-123 m
/g) and pore systems (domination of mesopores with narrow pore size distribution) were modified with tris(2-aminoethyl)amine (TAEA) via two methods: (i) direct anchoring of amine on metal oxide and (ii) anchoring of amine on metal oxide functionalized with (3-chloropropyl)trimethoxysilane. The obtained hybrid materials were characterized in terms of effectiveness of modifier anchoring (elemental analysis), their structural/textural properties (nitrogen adsorption/desorption, XRD), acidity/basicity of support (2-propanol dehydration and dehydrogenation, dehydration and cyclization of 2,5-hexanedione), states of modifier deposited on supports (XPS, FTIR, UV-VIS) and the strength of interaction between the modifier and the support (TG/DTG). It was evidenced that acidic-basic properties of metal oxides as well as the procedure of modification with TAEA determined the ways of amine anchoring and the strength of its interaction with the support. The obtained hybrid materials were tested in Knoevenagel condensation between furfural and malononitrile. The catalysts based on MgO showed superior activity in this reaction. It was correlated with the way of TAEA anchoring on basic MgO and the strength of modifier anchoring on the support. To the best of our knowledge tris(2-aminoethyl)amine has not been used as a modifier of solid supports for enhancement of the catalyst activity in Knoevenagel condensation.


[Effects of 2, 5-hexanedione on S100β of Schwann cells in rat sciatic nerves]

Fei Yang, Dong Cheng, Wenhuan Yao, Hui Li, Jie Guo, Wen Zhou, Yan Yan, Tianliang Zhang
PMID: 32290908   DOI: 10.19813/j.cnki.weishengyanjiu.2020.01.003

Abstract

To investigate the expression of S100β protein and mRNA of Schwann cells(SC) in sciatic nerves of 2, 5-hexanedione(HD) intoxicated rats.
Nine-week old SPF male Wistar rats were administered at daily dosing of 100 and 300 mg/kg by intraperitoneal injection for continuous 8 weeks(five times every week). Age-matched control rats received an equivalent volume of normal saline. Ten rats in each group were sacrificed and sciatic nerves were excised for S100β determination, with excised sciatic nerves from another three rats for morphological observation through electron microscope. At the end of the exposure, the other 8-week treated animals were allowed to naturally recover for 8 weeks and sciatic nerves were excised at the end of the test. S100β protein contents were determined by immunohistochemistry method, and mRNA expression was observed by real-time quantitative polymerase chain reaction(PCR).
HD intoxication with 300 mg/kg was associated with severe neurological deficits of paralysis in hindlimbs, accompanied with evident movement gait abnormalities for 100 mg/kg dosage. The morphological abnormalities in myelin sheath of sciatic nerves were observed through electron microscope after HD-exposure. The S100β contents in 100 mg/kg and 300 mg/kg groups remained relatively unaffected with 92% and 79% of the control respectively after HD-intoxication, and a increase to 149%(P<0. 05) and 119% after a recovery of 8 weeks was accompanied with. As to S100β mRNA, HD-intoxication was associated with decreased expression to 0. 65(P<0. 05) and 0. 56 times(P<0. 05) of the control, and 1. 46 and 0. 87 times for 8-week recovery individually.
The S100β protein and mRNA levels were influenced by HD exposure, and the result suggested that S100β might be involved in HD-induced peripheral axonopathy.


NLRP3 inflammasome mediates 2,5-hexanedione-induced neurotoxicity through regulation of macrophage infiltration in rats

Ruixue Huang, Liyan Hou, Zhengzheng Ruan, Dongdong Zhang, Wei Sun, Qingshan Wang
PMID: 32860822   DOI: 10.1016/j.cbi.2020.109232

Abstract

Currently, whether nod-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome activation contributes to neuropathy induced by 2,5-Hexanedione (HD), the toxic metabolite of n-hexane, remains unknown. In this study, we found that HD intoxication elevated NLRP3 expression, caspase-1 activation and interleukin-1β production in sciatic nerve of rats, indicating activation of NLRP3 inflammasome. The increased cleavage of gasdermin D (GSDMD) protein, an important mediator of pyroptosis, and axon degeneration were also observed in sciatic nerves of HD-intoxicated rats. Interestingly, glybenclamide, a widely used inhibitor of NLRP3 inflammasome, significantly reduced NLRP3 inflammasome activation, which was associated with decreased GSDMD cleavage and axon degeneration as well as improved motor performance of HD-intoxicated rats. Subsequently, we found that inhibition of NLRP3 inflammasome by glybenclamide attenuated macrophage infiltration, activation and M1 polarization in sciatic nerves of HD-intoxicated rats. Furthermore, decreased malondialdehyde (MDA) contents and increased glutathione (GSH) level and total anti-oxidative capacity were also observed in sciatic nerves of rats treated with combined glybenclamide and HD compared with HD alone group. Altogether, our findings suggest that NLRP3 inflammasome activation contributes to HD-induced neurotoxicity by enhancing macrophage infiltration and activation as well as oxidative stress, providing a novel mechanism of neuropathy induced by this neurotoxicant.


NGF mediates protection of mesenchymal stem cells-conditioned medium against 2,5-hexanedione-induced apoptosis of VSC4.1 cells via Akt/Bad pathway

Qiufang Bai, Ming Zou, Jizhi Zhang, Ye Tian, Fei Wu, Bihu Gao, Fengyuan Piao
PMID: 32279149   DOI: 10.1007/s11010-020-03727-5

Abstract

It has been shown that the conditioned medium of bone mesenchymal stem cells (BMSC-CM) can inhibit apoptosis of neural cells exposed to 2,5-hexanedione (HD), but its protective mechanism remains unclear. To investigate the underlying mechanism, VSC4.1 cells were given HD and 5, 10 and 15% BMSC-CM (v/v) in the current experiment. Our data showed that BMSC-CM concentration-dependently attenuated HD-induced cell apoptosis. Moreover, BMSC-CM remarkably decreased the mitochondrial cytochrome c (Cyt C) release and the caspase-3 activity in HD-given VSC4.1 cells. Given a relatively high expression of NGF in BMSCs and BMSC-CM, we hypothesized that NGF might be an important mediator of the protection of BMSC-CM against apoptosis induced by HD. To verify our hypothesis, the VSC4.1 cells were administrated with NGF and anti-NGF antibody in addition to HD. As expected, NGF could perfectly mimic BMSC-CM's protective role and these beneficial effects were abolished by anti-NGF antibody intervention. To further explore its mechanism, inhibitors of TrkA and Akt were given to the VSC4.1 cells and NGF/Akt/Bad pathway turned out to be involved in anti-apoptotic role of BMSC-CM. Based on these findings, it was revealed that BMSC-CM beneficial role was mediated by NGF and relied on the Akt/Bad pathway.


Diallyl sulfide-induced attenuation of n-hexane-induced peripheral nerve impairment is associated with metabolic inhibition of n-hexane

Xianjie Li, Ting Yu, Shuo Wang, Qiong Wang, Ming Li, Zhidan Liu, Keqin Xie
PMID: 32007468   DOI: 10.1016/j.fct.2020.111167

Abstract

Chronic exposure to n-hexane could induced serious peripheral nerve impairments. It has been well documented that the metabolic activation from n-hexane to 2,5-hexanedione (2,5-HD) is vital in the pathogenesis. Diallyl sulfide (DAS) is an extract of garlic and able to block the bioactivation of xenobiotic. The current study was designed to investigate whether DAS can attenuate n-hexane induced neuropathy. Male Wistar rats were pretreated with DAS (50 or 100 mg/kg.bw) and then n-hexane (3 g/kg.bw) for 7 weeks. Behavioral performance, biomarker measurement and toxicokinetic studies were performed. Enzymatic methods and western blotting analyses were also conducted to investigate the hepatic phase I enzymes (including cytochrome P450(CYP)2E1, CYP1A1 and CYP2B1) and phase II enzymes (including glutathione S transferase theta 1 (GSTT1) and NA(D)PH dehydrogenase quinone 1 (NQO1)). The results showed that DAS improved the behavioral performance while reducing the toxic metabolite: 2,5-HD and pyrrole adducts. Besides, DAS reduced the expression of CYP2E1 with a proportional decrease in activity, which largely decreased the bioactivation of n-hexane in vivo. The results suggested that DAS decreased the toxic metabolites of n-hexane to attenuate n-hexane-induced peripheral neuropathy.


Preparation of 1-Hydroxy-2,5-hexanedione from HMF by the Combination of Commercial Pd/C and Acetic Acid

Yanliang Yang, Dexi Yang, Chi Zhang, Min Zheng, Ying Duan
PMID: 32471053   DOI: 10.3390/molecules25112475

Abstract

The development of a simple and durable catalytic system for the production of chemicals from a high concentration of a substrate is important for biomass conversion. In this manuscript, 5-hydroxymethylfurfural (HMF) was converted to 1-hydroxy-2,5-hexanedione (HHD) using the combination of commercial Pd/C and acetic acid (AcOH) in water. The influence of temperature, H
pressure, reaction time, catalyst amount and the concentration of AcOH and HMF on this transformation was investigated. A 68% yield of HHD was able to be obtained from HMF at a 13.6 wt% aqueous solution with a 98% conversion of HMF. The resinification of intermediates on the catalyst was characterized to be the main reason for the deactivation of Pd/C. The reusability of the used Pd/C was studied to find that most of the activity could be recovered by being washed in hot tetrahydrofuran.


Bone marrow mesenchymal stem cells promote remyelination in spinal cord by driving oligodendrocyte progenitor cell differentiation via TNFα/RelB-Hes1 pathway: a rat model study of 2,5-hexanedione-induced neurotoxicity

Shuangyue Li, Huai Guan, Yan Zhang, Sheng Li, Kaixin Li, Shuhai Hu, Enjun Zuo, Cong Zhang, Xin Zhang, Guanyu Gong, Ruoyu Wang, Fengyuan Piao
PMID: 34348774   DOI: 10.1186/s13287-021-02518-z

Abstract

N-hexane, with its metabolite 2,5-hexanedine (HD), is an industrial hazardous material. Chronic hexane exposure causes segmental demyelination in the peripheral nerves, and high-dose intoxication may also affect central nervous system. Demyelinating conditions are difficult to treat and stem cell therapy using bone marrow mesenchymal stem cells (BMSCs) is a promising novel strategy. Our previous study found that BMSCs promoted motor function recovery in rats modeling hexane neurotoxicity. This work aimed to explore the underlying mechanisms and focused on the changes in spinal cord.
Sprague Dawley rats were intoxicated with HD (400 mg/kg/day, i.p, for 5 weeks). A bolus of BMSCs (5 × 10
cells/kg) was injected via tail vein. Demyelination and remyelination of the spinal cord before and after BMSC treatment were examined microscopically. Cultured oligodendrocyte progenitor cells (OPCs) were incubated with HD ± BMSC-derived conditional medium (BMSC-CM). OPC differentiation was studied by immunostaining and morphometric analysis. The expressional changes of Hes1, a transcription factor negatively regulating OPC-differentiation, were studied. The upstream Notch1 and TNFα/RelB pathways were studied, and some key signaling molecules were measured. The correlation between neurotrophin NGF and TNFα was also investigated. Statistical significance was evaluated using one-way ANOVA and performed using SPSS 13.0.
The demyelinating damage by HD and remyelination by BMSCs were evidenced by electron microscopy, LFB staining and NG2/MBP immunohistochemistry. In vitro cultured OPCs showed more differentiation after incubation with BMSC-CM. Hes1 expression was found to be significantly increased by HD and decreased by BMSC or BMSC-CM. The change of Hes1 was found, however, independent of Notch1 activation, but dependent on TNFα/RelB signaling. HD was found to increase TNFα, RelB and Hes1 expression, and BMSCs were found to have the opposite effect. Addition of recombinant TNFα to OPCs or RelB overexpression similarly caused upregulation of Hes1 expression. The secretion of NGF by BMSC and activation of NGF receptor was found important for suppression of TNFα production in OPCs.
Our findings demonstrated that BMSCs promote remyelination in the spinal cord of HD-exposed rats via TNFα/RelB-Hes1 pathway, providing novel insights for evaluating and further exploring the therapeutical effect of BMSCs on demyelinating neurodegenerative disease.


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